molecular formula C18H17NO4 B5294101 methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate

methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate

Cat. No. B5294101
M. Wt: 311.3 g/mol
InChI Key: ITVFZVYVMHWJAY-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate, also known as MMBAP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMBAP is a member of the acrylate family and has a molecular weight of 329.36 g/mol.

Mechanism of Action

The mechanism of action of methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate is not well understood, and further research is needed to elucidate its mode of action fully. However, it is believed that methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate interacts with metal ions, resulting in a change in its fluorescence properties. Additionally, methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate has been shown to exhibit semiconducting properties, which may be due to its unique molecular structure.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate, and further studies are needed to fully understand its effects on living organisms. However, methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate has been shown to be non-toxic and has low cytotoxicity, making it a promising candidate for use in biological applications.

Advantages and Limitations for Lab Experiments

One of the primary advantages of methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate is its ease of synthesis, which makes it readily available for use in laboratory experiments. Additionally, methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate exhibits strong fluorescence properties, making it an ideal candidate for developing fluorescent sensors.
However, one of the limitations of methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate is its limited solubility in water, which may limit its applications in biological systems. Additionally, further research is needed to fully understand the mechanism of action of methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate, which may limit its potential applications.

Future Directions

There are several future directions for research on methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate. One potential area of research is the development of methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate-based sensors for detecting other metal ions. Additionally, further research is needed to understand the mechanism of action of methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate fully.
Another potential area of research is the development of methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate-based organic semiconductors for use in electronic devices. The unique molecular structure of methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate makes it a promising candidate for developing high-performance organic semiconductors.
Conclusion
In conclusion, methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate can be synthesized using standard laboratory equipment and has been studied extensively for its potential applications in developing fluorescent sensors and organic semiconductors. While there is limited research on the biochemical and physiological effects of methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate, it has been shown to be non-toxic and has low cytotoxicity. Future research on methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate should focus on developing methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate-based sensors for detecting other metal ions and developing methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate-based organic semiconductors for use in electronic devices.

Synthesis Methods

Methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate can be synthesized through a reaction between 2-methoxybenzoic acid, N,N-dimethylformamide, phenylacetic acid, and thionyl chloride. The reaction results in the formation of methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate, which can be purified using column chromatography. The synthesis of methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate is a relatively straightforward process and can be achieved using standard laboratory equipment.

Scientific Research Applications

Methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate has been studied extensively in the scientific community due to its potential applications in various fields. One of the primary applications of methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate is in the development of fluorescent sensors for detecting metal ions. methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate has been shown to exhibit strong fluorescence in the presence of copper ions, making it an ideal candidate for developing copper ion sensors.
Additionally, methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate has been studied for its potential applications in the field of organic electronics. methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate has been used as a building block for the development of organic semiconductors, which have potential applications in the development of flexible and lightweight electronic devices.

properties

IUPAC Name

methyl (Z)-2-[(2-methoxybenzoyl)amino]-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-22-16-11-7-6-10-14(16)17(20)19-15(18(21)23-2)12-13-8-4-3-5-9-13/h3-12H,1-2H3,(H,19,20)/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVFZVYVMHWJAY-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2Z)-2-{[(2-methoxyphenyl)carbonyl]amino}-3-phenylprop-2-enoate

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